2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline
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Overview
Description
2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline is an organic compound with a complex structure that includes nitro groups, a phenyl ring, and a pyrazole moiety
Preparation Methods
The synthesis of 2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline typically involves multiple steps. One common method includes the condensation of 2,4-dinitroaniline with an appropriate aldehyde or ketone to form the Schiff base. The reaction conditions often require a solvent such as ethanol and a catalyst like acetic acid. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation. Common reagents used in these reactions include nitric acid for nitration, halogens for halogenation, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: It may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may explore its potential as a therapeutic agent.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
Similar compounds include other nitroaniline derivatives and pyrazole-containing molecules. Compared to these compounds, 2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline may exhibit unique properties due to the specific arrangement of its functional groups. For example, its combination of nitro groups and a pyrazole ring may confer distinct reactivity and biological activity.
Comparison with Similar Compounds
- 2,4-dinitro-N-phenylaniline
- 2,4-dinitrophenylhydrazine
- 2,4-dinitro-N-phenethylaniline
Properties
IUPAC Name |
2,4-dinitro-N-[(E)-(5-phenyl-1H-pyrazol-4-yl)methylideneamino]aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N6O4/c23-21(24)13-6-7-14(15(8-13)22(25)26)19-17-9-12-10-18-20-16(12)11-4-2-1-3-5-11/h1-10,19H,(H,18,20)/b17-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YARVZFHKUFIKKV-RQZCQDPDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NNC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/NC3=C(C=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N6O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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